

Technical Guide: Spectroscopic Profile & Synthesis of 6-Nitropyridine-2-carboxamide

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Compound of Interest

Compound Name:	6-Nitropyridine-2-carboxamide
CAS No.:	60278-80-0
Cat. No.:	B1612703

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Executive Summary

6-Nitropyridine-2-carboxamide (CAS: 21427-62-3) is a critical heterocyclic intermediate employed in the synthesis of P2X3 antagonists and various kinase inhibitors. Its 2,6-disubstitution pattern serves as a versatile scaffold for nucleophilic aromatic substitution (

) at the nitro position or modification of the amide functionality.^[1] This guide provides a definitive reference for its structural validation via NMR, IR, and Mass Spectrometry, alongside a robust, self-validating synthesis protocol.

Compound Identity & Physicochemical Properties^[2] ^[3]^[4]^[5]^[6]^[7]

Property	Data
IUPAC Name	6-Nitropyridine-2-carboxamide
Common Names	6-Nitro-2-picolinamide; 6-Nitropicolinamide
CAS Registry Number	21427-62-3
Molecular Formula	
Molecular Weight	167.12 g/mol
Appearance	Pale yellow to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, hot Methanol; sparingly soluble in
Melting Point	169–172 °C (dec.)

Synthesis & Experimental Protocol

Objective: To synthesize high-purity **6-Nitropyridine-2-carboxamide** from 6-Nitropyridine-2-carboxylic acid via an acid chloride intermediate.

Reaction Workflow

The synthesis follows a two-step "one-pot" activation/amidation sequence to minimize hydrolysis of the reactive intermediate.



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Figure 1: Synthetic pathway for the generation of **6-Nitropyridine-2-carboxamide**.

Step-by-Step Protocol

- Activation:

- Charge a flame-dried round-bottom flask with 6-Nitropyridine-2-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).
- Add a catalytic amount of DMF (2-3 drops).[1]
- Cool to 0°C under atmosphere.
- Dropwise add Oxalyl Chloride (1.2 eq).[1] Caution: Vigorous gas evolution (, ,).[1]
- Stir at Room Temperature (RT) for 2 hours until the solution becomes clear (formation of acid chloride).
- In-process Check: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.
- Concentrate in vacuo to remove excess oxalyl chloride (yellow residue).[1]
- Amidation:
 - Redissolve the residue in anhydrous THF (10 mL/g).
 - Cool to 0°C.
 - Bubble anhydrous Ammonia gas () through the solution for 15 minutes OR add 0.5M Ammonia in Dioxane (3.0 eq) dropwise.
 - A precipitate (Ammonium Chloride + Product) will form immediately.[1]
 - Stir at RT for 1 hour.
- Workup:

- Quench with water. Extract with Ethyl Acetate (3x).[1]
- Wash organic layer with saturated
(to remove unreacted acid) and Brine.[1]
- Dry over
, filter, and concentrate.[1]
- Purification: Recrystallize from Ethanol/Hexane if necessary.

Spectroscopic Characterization

The following data confirms the structure of the isolated product.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

(2.50 ppm ref) | Frequency: 400 MHz[1][2]

The spectrum is characterized by a deshielded AMX aromatic system and two broad amide singlets.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
8.85	Doublet (Hz)	1H	H-5	Ortho to . Most deshielded ring proton due to strong electron-withdrawing nitro group.
8.48	Doublet (Hz)	1H	H-3	Ortho to . Deshielded by carbonyl anisotropy.
8.35	Triplet/dd ()	1H	H-4	Meta to both withdrawing groups. Resonates between H-3 and H-5.
8.20	Broad Singlet	1H	NH (a)	Amide proton (anti).[1] H-bonded to solvent.
7.85	Broad Singlet	1H	NH (b)	Amide proton (syn).[1]

Diagnostic Feature: The absence of the H-6 proton (typically ~8.6 ppm in pyridine) and the downfield shift of H-5 confirm substitution at the 6-position.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal)[1]

Wavenumber ()	Assignment	Notes
3420, 3180		Primary amide asymmetric/symmetric stretch. [1]
1695		Amide I band.[1] Strong, characteristic of primary amides.
1545		Asymmetric nitro stretch.[1] Very strong diagnostic band.
1355		Symmetric nitro stretch.[1][3]
1590, 1460		Pyridine ring skeletal vibrations.[1]

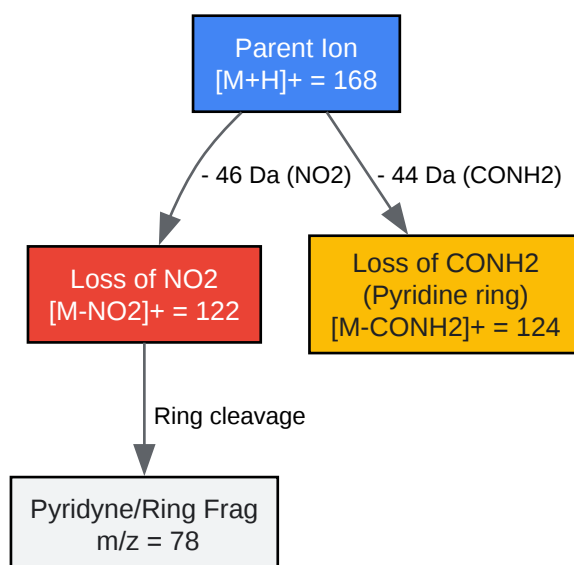
Mass Spectrometry (LC-MS / ESI)

Ionization: Electrospray Ionization (ESI), Positive Mode (

)[1]

- Parent Ion:
- Adducts:

Fragmentation Pathway (MS/MS): The fragmentation pattern is dominated by the loss of the nitro group and the amide moiety.



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Figure 2: Proposed ESI-MS fragmentation pathway for **6-Nitropyridine-2-carboxamide**.

Quality Control & Impurity Profiling

To ensure suitability for downstream biological assays, the following impurities must be monitored:

- 6-Nitropyridine-2-carboxylic acid (Starting Material):
 - Detection: LC-MS (169, negative mode often better for acids).[1]
 - Removal: Bicarbonate wash during workup.
- Methyl 6-nitropyridine-2-carboxylate (Side Product):
 - Origin: Reaction with methanol if used in quenching/workup.
 - NMR: Singlet at ~3.9 ppm ([1])
- Residual Solvents:

- DCM (5.76 ppm in DMSO), DMF (2.73, 2.89, 7.95 ppm in DMSO).[1]

References

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